Citrinamide B
Description
Citrinamide B is a secondary metabolite isolated from the fungal strain Penicillium sp. FKI-1938, alongside its analog citrinamide A . Structurally, it belongs to a class of aromatic alkaloids characterized by a fused polycyclic system with hydroxyl and amide functional groups, as evidenced by IR absorption peaks at 3600–3000 cm⁻¹ (hydroxyl) and 1739 cm⁻¹ (amide) . Its molecular formula and stereochemical configuration were initially ambiguous but later revised through enantioselective synthesis studies, which clarified its absolute configuration and resolved inconsistencies in earlier structural assignments .
This compound exhibits bioactivity as a potentiator of the antifungal agent miconazole, enhancing its efficacy against Candida albicans by 4- to 8-fold at concentrations of 12.5–50 µg/mL . Unlike conventional antifungals, this compound itself lacks direct antifungal activity but disrupts fungal resistance mechanisms, likely by inhibiting efflux pumps or modifying membrane permeability .
Properties
Molecular Formula |
C25H35N3O8 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-acetamido-5-[[3-[2-(2,2-dimethylbut-3-enoylamino)phenyl]-3-oxopropyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C25H35N3O8/c1-5-25(3,4)24(35)28-19-9-7-6-8-18(19)21(32)12-13-26-22(33)11-10-20(27-16(2)30)23(34)36-15-17(31)14-29/h5-9,17,20,29,31H,1,10-15H2,2-4H3,(H,26,33)(H,27,30)(H,28,35) |
InChI Key |
OWDHSJUQOMMLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)NCCC(=O)C1=CC=CC=C1NC(=O)C(C)(C)C=C)C(=O)OCC(CO)O |
Synonyms |
citrinamide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Citrinamide A
Citrinamide A, co-isolated with citrinamide B, shares a nearly identical core structure but differs in functional groups. Key distinctions include:
- Functional Groups : Citrinamide A contains carboxylic acid (IR: 1733 cm⁻¹) and amide (1718 cm⁻¹) moieties, while this compound features hydroxyl groups (IR: 3600–3000 cm⁻¹) and a single amide group .
- Bioactivity : Both compounds enhance miconazole activity, but citrinamide A shows marginally higher potency (2-fold lower minimum effective concentration) .
- Stereochemistry : Citrinamide A’s stereochemistry was resolved earlier, whereas this compound required enantioselective synthesis to confirm its revised configuration .
Table 1: Structural and Functional Comparison of Citrinamides A and B
Functional Analogs: Natural Products with Antiviral Activity
Notable examples include:
Citrinamide A
- Target : SARS-CoV-2 nsp10 protein, critical for viral mRNA methylation .
- Mechanism : Binds nsp10 via hydrogen bonds (K4296, C4294) and π-sulfur interactions, achieving an IC₅₀ of 5 nM .
- antifungal) and higher binding affinity in molecular dynamics simulations .
4,5-Di-p-trans-Coumaroylquinic Acid
- Source : Tribulus spp. .
- Activity : Antioxidant (IC₅₀: 0.039 µM) and antiviral via nsp10 binding (four hydrogen bonds, π-cation interactions) .
- Contrast with this compound : Lacks amide groups but shares hydroxyl-driven solubility, enhancing membrane penetration .
Table 2: Functional Comparison with Antiviral Natural Products
Q & A
Q. What are best practices for presenting conflicting spectral data (e.g., NMR) in this compound publications?
- Methodological Answer : Clearly annotate spectra with acquisition parameters (e.g., solvent, temperature) and compare with published reference data. Address discrepancies by repeating experiments under identical conditions or using alternative techniques (e.g., 2D NMR for structural confirmation). Use tables to summarize key peaks and assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
